molecular formula C9H13BrN2 B13053424 (2-Bromo-3-methylphenyl)ethane-1,2-diamine

(2-Bromo-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13053424
M. Wt: 229.12 g/mol
InChI Key: CKVUQQTVFYCJHJ-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 2-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-bromo-3-methylbenzaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding ethane-1,2-diamine derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce the corresponding ethane-1,2-diamine derivative.

Scientific Research Applications

(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and amino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    1,2-Diaminoethane: Another name for ethylenediamine, highlighting its two amino groups.

    2-Bromoethanamine: A related compound with a bromo group and an amino group attached to an ethane backbone.

Uniqueness

(2-Bromo-3-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a bromo group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3

InChI Key

CKVUQQTVFYCJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)Br

Origin of Product

United States

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